1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a difluorophenyl group at the 1-position
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,4-difluorobenzene with cyclopentanone in the presence of a suitable catalyst. . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The difluorophenyl group can participate in hydrophobic interactions and aromatic stacking, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)cyclohexane-1-carboxylic acid: The cyclohexane ring in this compound provides different steric and electronic properties compared to the cyclopentane ring.
The unique combination of the difluorophenyl group and the cyclopentane ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDRJJXJDRECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216822 | |
Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260784-54-0 | |
Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260784-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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